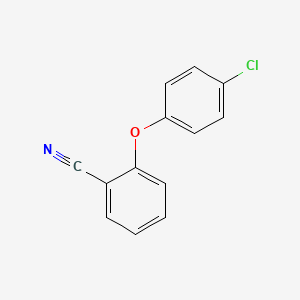

2-(4-Chlorophenoxy)benzonitrile

Description

Properties

IUPAC Name |

2-(4-chlorophenoxy)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNO/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAKRNCISUVTPPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)OC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30556348 | |

| Record name | 2-(4-Chlorophenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30556348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146537-85-1 | |

| Record name | 2-(4-Chlorophenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30556348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Yield Optimization

Key parameters influencing the reaction include:

-

Temperature : Reactions conducted below 80°C remain incomplete, while temperatures above 110°C risk side reactions such as hydrolysis of the nitrile group.

-

Solvent : DMF is preferred due to its ability to dissolve both the aromatic substrate and inorganic base, facilitating efficient nucleophilic substitution.

-

Base : Anhydrous K₂CO₃ ensures minimal hydrolysis of the cyanobenzyl chloride while maintaining a high pH to deprotonate the phenol.

Under optimized conditions (90°C, 6 hours), the reaction achieves yields exceeding 95%. The product is isolated by precipitation in cold water, avoiding laborious extraction steps.

Table 1: Summary of Reaction Parameters and Outcomes

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 90°C | 95–98 | >99 |

| Reaction Time | 6 hours | 95 | 98 |

| Solvent | DMF | 98 | 99 |

| Base | K₂CO₃ | 97 | 99 |

| Molar Ratio (Phenol:Chloride) | 1:1.2 | 96 | 98 |

Mechanistic Insights

The reaction follows an SN2 mechanism at the benzylic carbon of 2-cyanobenzyl chloride. The electron-withdrawing cyano group at the ortho position stabilizes the transition state by polarizing the C–Cl bond, enhancing the electrophilicity of the benzylic carbon. Deprotonation of 4-chlorophenol by K₂CO₃ generates a phenoxide ion, which attacks the benzylic carbon, displacing chloride.

Side Reactions and Mitigation

-

Hydrolysis of Nitrile : Minimized by using anhydrous conditions and avoiding prolonged exposure to moisture.

-

Dimerization : Occurs at elevated temperatures (>110°C) but is suppressed by maintaining a slight excess of phenol.

Industrial Scalability and Process Intensification

Industrial production leverages continuous flow reactors to enhance mass transfer and thermal control. Key advantages include:

-

Reduced Reaction Time : From 6 hours (batch) to <2 hours (flow).

-

Improved Safety : Smaller reactor volumes minimize risks associated with exothermic reactions.

-

Consistent Product Quality : Automated systems maintain precise stoichiometry and temperature.

Alternative Synthetic Routes

While the nucleophilic substitution method dominates, two alternative pathways have been explored:

Ullmann-Type Coupling

A theoretical route involves coupling 2-iodobenzonitrile with 4-chlorophenol using a copper catalyst. However, this method suffers from low yields (<50%) and requires harsh conditions (150°C, 24 hours).

Mitsunobu Reaction

The Mitsunobu reaction between 2-cyanophenol and 4-chlorobenzyl alcohol could theoretically yield the target compound. However, the instability of 2-cyanophenol under Mitsunobu conditions (e.g., diethyl azodicarboxylate, triphenylphosphine) limits its practicality.

Characterization and Quality Control

Synthetic products are characterized using:

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the electron-withdrawing nitrile group.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Bases: Potassium carbonate (K2CO3), sodium hydroxide (NaOH)

Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO)

Catalysts: Palladium-based catalysts for coupling reactions

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Major Products Formed

The major products formed from these reactions include various substituted benzonitriles, phenoxy derivatives, and complex aromatic compounds depending on the reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds related to 2-(4-Chlorophenoxy)benzonitrile. Research indicates that derivatives of this compound exhibit significant activity against Gram-positive bacterial strains, as well as antifungal effects against Candida albicans . The synthesis of these compounds often involves complex chemical reactions that enhance their efficacy and reduce toxicity, demonstrating potential for development into therapeutic agents.

Inflammation and Autoimmune Disorders

this compound has been implicated in research targeting leukotriene A4 hydrolase (LTA4H), an enzyme involved in inflammatory responses. Inhibition of LTA4H is beneficial in treating various inflammatory diseases, including chronic conditions like arthritis and inflammatory bowel disease . The compound's derivatives are being explored for their potential to modulate inflammatory pathways effectively.

Agrochemical Applications

Herbicide Development

As a phenoxy herbicide, this compound plays a role in agricultural chemistry. It functions as a synthetic auxin, promoting plant growth while controlling weeds . Its effectiveness in selective weed management makes it a valuable component in herbicide formulations, contributing to sustainable agricultural practices.

Material Science

Synthesis of Advanced Materials

The compound's unique chemical structure allows for its use in synthesizing advanced materials. For instance, it is involved in the creation of unsymmetrical diaryl ethers through reactions that yield high purity and efficiency . These materials can be utilized in various applications, including coatings and polymers, enhancing their physical properties.

Case Studies

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Cytotoxic Benzonitrile Derivatives

- Compound 1c (4-[2-(3-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile): Structure: Incorporates a triazole ring and ethenyl linker. Activity: Exhibits potent cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231) with IC₅₀ values comparable to the reference drug etoposide . Key Difference: The triazole moiety enhances interaction with biological targets (e.g., aromatase enzymes), a feature absent in this compound.

Compound 1h (4-[2-(4-methoxyphenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile) :

Agrochemical Fungicides

- B.1.55 (2-[6-(4-chlorophenoxy)-2-(trifluoromethyl)-3-pyridyl]-1-(1,2,4-triazol-1-yl)propan-2-ol): Structure: Combines a chlorophenoxy group, trifluoromethylpyridine, and triazole. Application: Patent-listed fungicide, demonstrating the scaffold’s utility in agrochemistry. The trifluoromethyl group enhances lipophilicity and target binding .

Halogen-Substituted Analogs

- 2-Fluoro-6-(4-methylphenoxy)benzonitrile: Structure: Fluorine replaces chlorine, with a methyl group on the phenoxy ring. Impact: Fluorine’s electronegativity may alter electronic distribution, affecting reactivity and bioavailability compared to the chloro analog .

- 2-(2-Bromo-4-fluorophenoxy)-4-chlorobenzonitrile: Structure: Bromo and fluoro substituents on the phenoxy ring. Impact: Bromine’s larger atomic size could influence steric interactions in biological systems, while fluorine modulates electronic effects .

Structural Isomers and Functional Group Variations

- 3-Chloro-4-(2-hydroxy-4-propylphenoxy)benzonitrile: Structure: Hydroxyl and propyl groups on the phenoxy ring. Impact: The hydroxyl group increases polarity, which may improve water solubility, while the propyl chain enhances lipophilicity .

Key Data Tables

Table 2: Substituent Effects on Properties

Research Findings and Implications

- Cytotoxicity: Triazole-containing analogs (e.g., 1c, 1h) demonstrate superior anticancer activity compared to this compound, emphasizing the importance of heterocyclic moieties in drug design .

- Synthetic Methods: Microwave-assisted synthesis () improves yields and reduces reaction times for related compounds, a strategy applicable to optimizing this compound production .

Biological Activity

2-(4-Chlorophenoxy)benzonitrile, with the molecular formula CHClNO, is an organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a benzonitrile core with a 4-chlorophenoxy substituent, which enhances its biological properties. The molecular weight is approximately 229.66 g/mol.

Synthesis

The synthesis typically involves a nucleophilic aromatic substitution reaction where 4-chlorophenol reacts with benzonitrile in the presence of potassium carbonate (KCO) and a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been evaluated against various gram-positive bacteria and mycobacterial strains. In particular, compounds with halogen substitutions, such as 4-chlorophenol derivatives, have shown enhanced antibacterial efficacy compared to non-substituted counterparts .

Table 1: Antimicrobial Activity of this compound

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its cytotoxic effects on cancer cell lines. Preliminary results indicate that it can inhibit the growth of various cancer cells while exhibiting low toxicity to normal mammalian cells.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial and cancer cells. It may function as an inhibitor or modulator of key enzymes involved in cellular processes. For instance, it can disrupt cell wall synthesis in bacteria or induce apoptosis in cancer cells through various signaling pathways .

Case Studies

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial properties of various substituted benzonitriles, this compound was found to be particularly effective against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Potential

Another investigation focused on the cytotoxic effects of this compound on different cancer cell lines. The results demonstrated that it could selectively inhibit cancer cell proliferation while sparing normal cells, suggesting a favorable therapeutic index for further development .

Q & A

Q. What are the validated synthetic routes for 2-(4-Chlorophenoxy)benzonitrile, and how can reaction efficiency be optimized?

- Methodological Answer : A reliable synthesis involves a nucleophilic aromatic substitution (SNAr) reaction. For example, reacting 4-chlorophenol with 2-fluorobenzonitrile under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours . Microwave-assisted tandem deprotection and SNAr reactions can reduce reaction time and improve yields (e.g., 75.8–76.1°C melting point observed post-purification) . Optimization includes monitoring reaction progress via TLC and using column chromatography (silica gel, hexane/ethyl acetate) for purification.

Q. How can researchers confirm the structural identity and purity of this compound without vendor-provided analytical data?

- Methodological Answer : Combine multiple spectroscopic techniques:

- ¹H NMR : Peaks at δ 7.00–7.38 ppm (aromatic protons) and δ 8.20 ppm (nitrile-adjacent protons) .

- ¹³C NMR : Signals at δ 161.29 (C-O), 153.54 (aromatic C-Cl), and 118.10 ppm (C≡N) .

- GC-MS : Molecular ion peak at m/z 229.1 (calculated for C₁₃H₈ClNO) .

- HRMS : Confirm exact mass with [M+NH₄]⁺ at m/z 267.0532 .

Purity can be assessed via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis.

Q. What precautions are necessary when handling this compound due to vendor disclaimers on purity?

- Methodological Answer : Vendors like Sigma-Aldrich explicitly state that analytical data are not collected for this compound . Researchers must:

- Perform in-house purity validation (e.g., NMR, HPLC).

- Use recrystallization (ethanol/water) or preparative TLC to remove impurities.

- Store the compound under inert atmosphere (N₂/Ar) at 4°C to prevent degradation.

Advanced Research Questions

Q. How does this compound serve as an intermediate in agrochemical development?

- Methodological Answer : The compound is a precursor in synthesizing triazole fungicides. For example, it can undergo Suzuki-Miyaura coupling with boronic acids to generate pyridine derivatives, which are functionalized further into bioactive molecules (e.g., B.1.53 in : a triazole-containing fungicide) . Key steps include:

- Palladium-catalyzed cross-coupling (e.g., Pd(PPh₃)₄, K₃PO₄).

- Post-functionalization with 1,2,4-triazole groups via nucleophilic substitution.

Q. What computational strategies can predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Use density functional theory (DFT) to model:

- Electrophilicity : Calculate the nitrile group's electrophilic susceptibility using Fukui indices.

- Reaction Pathways : Simulate SNAr mechanisms with solvation models (e.g., SMD in Gaussian).

- Intermolecular Interactions : Analyze steric and electronic effects of the 4-chlorophenoxy group on catalytic copper clusters (e.g., as in ’s Cu-based catalysts) .

Q. How can researchers resolve contradictions in synthetic yields reported across literature?

- Methodological Answer : Discrepancies may arise from:

- Reaction Conditions : Microwave vs. conventional heating (e.g., 84% yield via microwave vs. 60–70% via reflux).

- Purification Methods : Compare column chromatography vs. recrystallization efficiency.

- By-product Formation : Use LC-MS to identify side products (e.g., di-aryl ethers from over-substitution).

Systematic DOE (design of experiments) can isolate critical variables (e.g., temperature, base strength).

Q. What mechanistic insights can be gained from studying this compound in cross-coupling reactions?

- Methodological Answer : Investigate its role in Cu-catalyzed Ullmann or Goldberg couplings:

- Kinetic Studies : Monitor reaction rates via in-situ IR to determine rate-limiting steps.

- Isotope Labeling : Use D-labeled substrates to probe H-transfer mechanisms.

- Catalyst Design : Test Cu nanoclusters (e.g., ’s multi-active-site catalysts) for regioselective C–O bond formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.